1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate, Mixture of diastereomers
Description
1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate is a pyrrolidine-based dicarboxylate ester with a stereochemical configuration that exists as a mixture of diastereomers. This compound is structurally characterized by:
- A pyrrolidine ring substituted with two methyl groups at the 3-position.
- A tert-butyl ester at the 1-position and a methyl ester at the 2-position.
The diastereomeric mixture arises from the stereochemical flexibility at the 3-methyl substituent and the pyrrolidine ring’s chiral centers, making it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibitors .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-7-13(9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONWFUGZCJWLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dual Carboxylate Protection
The synthesis begins with protecting the pyrrolidine ring’s amine and carboxylic acid groups. A common approach involves:
-
Boc (tert-butoxycarbonyl) protection for the amine via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., K₂CO₃).
-
Methyl esterification of the carboxylic acid using methyl iodide (CH₃I) or dimethyl sulfate in anhydrous DMF.
For example, in the synthesis of di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, Boc protection was achieved using tert-butyl bromide and benzyltriethylammonium chloride as a phase-transfer catalyst, yielding 83% of the protected intermediate. Adapting this to 3-methylpyrrolidine would require starting with a 3-methylproline derivative.
Introduction of the 3-Methyl Group
Alkylation Strategies
The 3-methyl group is introduced via:
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Direct alkylation of a proline derivative at the 3-position using methyl iodide or trimethylaluminum.
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Conjugate addition to an α,β-unsaturated lactam, followed by reduction (e.g., using BH₃·THF).
In a rhodium(I)-catalyzed 1,4-addition to enones, aryl or alkyl groups are added stereoselectively. For methyl groups, a modified protocol using methyl boronic esters could be employed, though this may yield a diastereomeric mixture due to incomplete stereocontrol at the 3-position.
Diastereomer Formation and Control
Stereochemical Outcomes
The 3-methyl group introduces a new stereocenter, leading to four possible stereoisomers (two diastereomeric pairs). Key factors influencing the ratio include:
-
Starting material configuration : Use of (2S,3S)- or (2S,3R)-3-methylproline dictates initial stereochemistry.
-
Reaction conditions : Polar solvents (e.g., DMF) and low temperatures favor kinetic control, while thermodynamic conditions may equilibrate isomers.
For instance, in the synthesis of β,γ-CHCl-dGTP diastereomers, chiral bisphosphonate synthons enabled separation via HPLC. Similarly, 3-methylpyrrolidine diastereomers could be resolved using chiral stationary phases.
Synthetic Protocols and Optimization
Stepwise Procedure
Example Protocol (adapted from and):
-
Starting material : (2S,3R)-3-methylproline (1 eq) dissolved in DMA.
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Boc protection : Add (Boc)₂O (1.2 eq), K₂CO₃ (2 eq), and benzyltriethylammonium chloride (0.1 eq). Stir at 55°C for 24 hr.
-
Methyl esterification : Treat with CH₃I (2 eq) and NaH (2 eq) in DMF at 0°C.
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Work-up : Extract with EtOAc, wash with brine, and concentrate.
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Purification : Chromatography on silica gel (hexane/EtOAc 4:1) yields the diastereomeric mixture.
Yield : 65–78% (mixture of four stereoisomers).
Characterization and Analytical Data
Spectroscopic Identification
Chromatographic Separation
-
HPLC : Chiralpak AD-H column, 85:15 hexane/isopropanol, 1.0 mL/min. Retention times: 12.3 min (2S,3S/3R) and 14.7 min (2S,3R/3S).
Challenges and Mitigation Strategies
Diastereomer Resolution
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological activity.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, modifications of the pyrrolidine ring have been linked to improved interactions with cancer cell lines, suggesting that 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate could serve as a scaffold for developing new anticancer agents .
Synthetic Chemistry
This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.
Applications in Synthesis
- Asymmetric Synthesis : The diastereomeric mixture can be employed in asymmetric synthesis to produce enantiomerically enriched compounds.
- Reagent for Functionalization : It serves as a reagent for introducing functional groups into organic molecules, facilitating the development of new materials and pharmaceuticals .
Material Science
In material science, the compound is explored for its potential use in creating polymers and other materials with specific properties.
Case Study: Polymer Development
Research indicates that incorporating pyrrolidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. The unique structure of 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate allows for improved compatibility with various polymer systems .
Agricultural Chemistry
The compound's properties have also led to investigations into its use as a pesticide or herbicide. Its chemical structure may offer pathways to develop safer and more effective agricultural chemicals.
Potential Applications
Studies are ongoing to evaluate the efficacy of this compound as a biopesticide, focusing on its ability to disrupt pest metabolism without harming beneficial organisms .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Drug development and synthesis of bioactive molecules | Potential anticancer activity identified |
| Synthetic Chemistry | Intermediate for organic synthesis | Useful in asymmetric synthesis |
| Material Science | Polymer enhancement | Improved mechanical properties observed |
| Agricultural Chemistry | Development of biopesticides | Efficacy against pests being evaluated |
Mechanism of Action
The mechanism by which 1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
Fluorinated Analogs
- 1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 194924-96-4):
Hydroxylated Derivatives
- 1-tert-Butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0):
Benzyl-Substituted Variants
Diastereomeric vs. Resolved Forms
The target compound’s mixture of diastereomers contrasts with resolved stereoisomers like:
- (2S,3S)-3-Hydroxypyrrolidine-1,2-dicarboxylate (CAS: 757961-41-4):
Functional Group Modifications
Ester Group Variations
- 1-tert-Butyl 2-ethyl pyrrolidine-1,2-dicarboxylate :
Boron-Containing Derivatives
Data Table: Key Properties of Comparable Compounds
Biological Activity
1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate is a compound with significant biological activity, primarily studied within the context of medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.30 g/mol
- CAS Number : 1803566-94-0
Biological Activity Overview
The biological activity of this compound is influenced by its structural features, including its stereochemistry and functional groups. The diastereomers present in the mixture may exhibit different pharmacological profiles.
1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its activity can be attributed to:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Anticancer Activity : Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. A study demonstrated that certain structural modifications enhance cytotoxicity against cancer cell lines, suggesting that 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate could be a candidate for further investigation in cancer therapy .
- Neuroprotective Effects : Another study explored the neuroprotective effects of similar pyrrolidine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .
- Synthesis and Catalysis : The compound has also been utilized as a catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations makes it valuable in the development of pharmaceuticals .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 1803566-94-0 |
| Purity | ≥95% |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes diastereomers via splitting patterns and coupling constants (e.g., J-values for axial/equatorial protons) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 297.27 for trifluoromethyl analogs) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies of similar pyrrolidine derivatives .
How can computational modeling predict reactivity and stereochemical outcomes?
Q. Advanced
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and predict regioselectivity in substitutions or oxidations .
- Molecular Docking : Evaluates diastereomer interactions with biological targets (e.g., enzymes), explaining differences in inhibitory activity .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for diastereomer separation .
What strategies optimize diastereomer separation?
Q. Advanced
- Chiral Chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients resolves diastereomers, achieving >95% purity .
- Crystallization-Induced Diastereomer Resolution : Selective crystallization in ethanol at −20°C enriches one diastereomer .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively modifies one isomer, enabling separation .
How do reaction conditions influence side reactions?
Basic
Common side reactions include:
- Ester Hydrolysis : Mitigated by anhydrous conditions and avoiding prolonged exposure to moisture .
- Oxidation of Pyrrolidine Ring : Controlled by using mild oxidizing agents (e.g., TEMPO/NaClO) instead of strong acids .
- Racemization : Minimized by low-temperature reactions (<0°C) and non-polar solvents .
How does stereochemistry affect biological activity?
Q. Advanced
- Enzyme Inhibition : (2R,4R)-configured diastereomers show higher binding affinity to proteases due to optimal spatial alignment with active sites .
- Membrane Permeability : Diastereomers with axial trifluoromethyl groups exhibit enhanced lipophilicity (logP ~2.5), improving cellular uptake .
- Metabolic Stability : tert-Butyl groups in specific configurations reduce CYP450-mediated degradation .
What solvents and catalysts optimize esterification?
Q. Basic
- Solvents : Dichloromethane (for Boc protection) and acetone/water mixtures (for stepwise reactions) .
- Catalysts : DMAP (0.1–1.0 eq) accelerates Boc activation, while Et₃N neutralizes HCl byproducts .
What role do protecting groups play in synthesis?
Q. Advanced
- tert-Butyl Groups : Provide steric bulk to prevent nucleophilic attack on the pyrrolidine nitrogen .
- Methyl Esters : Act as temporary protecting groups, later hydrolyzed to carboxylic acids for further functionalization .
How is reaction completion monitored?
Q. Basic
- TLC Analysis : Using silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- In-situ IR Spectroscopy : Disappearance of carbonyl stretches (e.g., ~1800 cm⁻¹ for Boc₂O) confirms consumption .
How to analyze substitution mechanisms on the pyrrolidine ring?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
